1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-amino-3-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-8-3(10)7-4(12-2)9(6)5(8)11/h6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHHJBMZCIWSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=C(N(C1=O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazine Ring Formation
The triazine scaffold is constructed via cyclocondensation of methylthiourea with cyanuric chloride derivatives. In a representative procedure, methylthiourea reacts with cyanuric chloride in anhydrous acetonitrile under reflux (80°C, 6 h), followed by sequential amination with methylamine at 50°C. This stepwise approach ensures regioselective incorporation of the methylthio (-SCH₃) and amino (-NH₂) groups at positions 6 and 1, respectively.
Key Parameters:
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Solvent: Acetonitrile (dielectric constant ε = 37.5) enhances nucleophilic substitution kinetics.
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Stoichiometry: A 1:1 molar ratio of methylthiourea to cyanuric chloride minimizes byproducts like dichloro-triazines.
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Temperature Gradient: Initial reflux (80°C) for cyclization, followed by cooling to 50°C for amination.
Diazonium Salt Coupling
Diazotization of 5-amino-4-cyano-1H-pyrazol-3-yl benzamide in hydrochloric acid generates a reactive diazonium intermediate, which couples with malononitrile or ethyl cyanoacetate in ethanol at 0°C. This method introduces the methylthio group via nucleophilic displacement, achieving 48–50% isolated yield (Table 1).
Table 1: Diazonium Coupling Reaction Outcomes
| Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Malononitrile | 0 | 48 | 98.2 |
| Ethyl Cyanoacetate | 0 | 50 | 98.5 |
Annelation Strategies for Triazine Functionalization
Thiazole-Triazine Hybrid Synthesis
Annelation of the 1,3,5-triazine ring onto a thiazole scaffold via Mannich condensation is a robust method. For example, 2-aminothiazolin-4-one reacts with formaldehyde and methylamine in aqueous ethanol (pH 9–10, 60°C) to form the triazine-thiazole hybrid. This one-pot reaction proceeds through hydroxymethylation followed by cyclodehydration, yielding 55–60% product.
Critical Factors:
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pH Control: Alkaline conditions (pH 9–10) favor imine formation and prevent hydrolysis of the thiazole ring.
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Catalyst: Piperidine acetate (5 mol%) accelerates the Mannich reaction rate by 30%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance heat/mass transfer. A representative setup uses a tubular reactor (inner diameter 10 mm, length 2 m) with the following conditions:
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Residence Time: 15 min
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Temperature: 100°C
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Pressure: 3 bar
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Throughput: 5 kg/h
This method achieves 52% yield with 99% purity, outperforming batch reactors by 12% due to precise temperature control.
Solvent Recycling and Waste Minimization
Green chemistry principles are integrated via solvent recovery systems. Ethanol is distilled and reused in subsequent batches, reducing solvent consumption by 70%. Solid byproducts (e.g., NaCl from cyclocondensation) are repurposed as road de-icing agents, aligning with circular economy goals.
Reaction Optimization and Kinetic Studies
Temperature-Dependent Yield Profiles
Isothermal experiments (40–120°C) reveal a nonlinear relationship between temperature and yield. Maximum yield (50%) occurs at 80°C, beyond which decomposition dominates (Figure 1).
Figure 1: Yield vs. Temperature for Cyclocondensation
(Hypothetical data for illustration)
| Temperature (°C) | 40 | 60 | 80 | 100 | 120 |
|---|---|---|---|---|---|
| Yield (%) | 20 | 35 | 50 | 45 | 30 |
Catalytic Effects
Lewis acids (e.g., ZnCl₂, 5 mol%) increase reaction rates by stabilizing transition states during cyclization. For instance, ZnCl₂ reduces the activation energy (Eₐ) from 75 kJ/mol to 60 kJ/mol, shortening reaction time from 6 h to 4 h.
Analytical Characterization Protocols
Chemical Reactions Analysis
Types of Reactions
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino and methylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione serves as a versatile building block for constructing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing novel compounds with specific functionalities.
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Studies have suggested that it can inhibit essential enzymes in bacterial cells.
- Anticancer Potential : Preliminary investigations point towards its role in inducing apoptosis in cancer cells.
Pharmaceutical Applications
The compound is being explored as a potential drug candidate for various therapeutic applications. Its chemical structure allows it to interact with biological targets effectively, making it a subject of interest in drug discovery and development.
Materials Science
In materials science, this compound is utilized in the development of advanced materials and agrochemicals. Its properties can be tailored for specific industrial applications.
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of essential enzymes in bacterial cells, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Triazine Derivatives
Key Observations:
- Position 6 (SCH₃): The methylthio group enhances lipophilicity and bioactivity, as seen in ametryn and prometryn, which are herbicidal due to their interference with photosynthesis .
- Position 1 (Amino vs. Alkyl): Amino substituents (e.g., NH₂ in the target compound) may increase reactivity compared to alkylated analogs like ametryn, which uses dimethylamino groups for stability in agricultural formulations .
Physicochemical Properties
Table 2: Thermodynamic and Solubility Data
Analysis:
- Ammelide’s low logP (-2.923) indicates high hydrophilicity, contrasting with the target compound’s estimated logP (~1.5), which suggests moderate lipophilicity due to the methylthio and methyl groups .
- The methylthio group’s electron-withdrawing nature may influence metabolic stability, as seen in antiviral triazines like S-217622 derivatives .
Table 3: Toxicological Data
Comparison:
- The target compound’s structural analog (CAS 31272-21-6) has a higher LD₅₀ (3500 mg/kg) than hexazinone (860 mg/kg), suggesting substituent-dependent toxicity .
- Methylthio groups may reduce acute toxicity compared to chlorine substituents in triazines like atrazine (LD₅₀ = 672 mg/kg) .
Biological Activity
1-Amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a derivative of the triazine family, known for its diverse biological activities. Triazines have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C₅H₈N₄OS
- Molecular Weight : 172.21 g/mol
- CAS Number : 18826-96-5
1. Anticancer Activity
Triazine derivatives have been extensively studied for their anticancer properties. Research indicates that modifications at the 2-, 4-, and 6- positions of the triazine ring can enhance their effectiveness against cancer cells. For instance, compounds with specific substituents have shown significant inhibition of tumor growth in various cancer models.
Table 1: Anticancer Activity of Triazine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 10.5 | Induces apoptosis |
| Compound B | Lung | 8.2 | Inhibits cell proliferation |
| Compound C | Colon | 5.0 | Disrupts microtubule formation |
2. Antimicrobial Properties
The antimicrobial activity of this triazine derivative has also been documented. Studies have shown that it exhibits inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Escherichia coli | 15 µg/mL | Cell membrane disruption |
| Staphylococcus aureus | 20 µg/mL | Inhibition of protein synthesis |
| Candida albicans | 25 µg/mL | Disruption of ergosterol synthesis |
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of triazine derivatives in models of neurodegenerative diseases such as Alzheimer's disease (AD). These compounds may inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in AD pathology.
Case Study: Neuroprotection in Alzheimer's Disease
A study involving a synthesized triazine derivative demonstrated significant inhibition of AChE and BACE1 enzymes with IC50 values of 0.051 µM and 9.00 µM respectively. The compound also showed neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells .
Research Findings
Research has consistently shown that modifications to the triazine core can lead to enhanced biological activities. For example, introducing methylthio groups has been linked to increased lipophilicity and improved cellular uptake, thereby augmenting the compound's efficacy against various targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione, and what key parameters influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions using reagents like phosphorous oxychloride or carbonyldiimidazole. Key parameters include reaction temperature (optimized between 80–120°C), solvent choice (e.g., acetonitrile or DMF), and stoichiometric ratios of precursors (e.g., thiourea derivatives and methylamine). For example, demonstrates alkylation steps under reflux conditions to introduce methylthio groups, achieving yields of ~48–50% .
Q. How can analytical techniques (e.g., NMR, HRMS) be optimized to characterize this compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to similar triazine-dione derivatives (e.g., δ 7.2–7.4 ppm for aromatic protons in ).
- HRMS : Use electrospray ionization (ESI) with a mass accuracy threshold of <5 ppm for molecular ion validation .
- UPLC : Employ reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>98% as in ) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the methylthio group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation via HPLC .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for scalable synthesis?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, catalyst loading) and response surface methodology (RSM) to maximize yield. highlights DoE’s utility in reducing experiments by 30–50% while identifying critical interactions (e.g., solvent polarity vs. reaction time) .
Q. What mechanistic insights explain contradictory spectral data (e.g., unexpected NMR shifts) in derivatives of this compound?
- Methodological Answer : Use density functional theory (DFT) calculations to model electronic environments and predict shifts. For example, emphasizes aligning empirical data with computational models to resolve discrepancies arising from tautomerism or solvent effects .
Q. How does structural modification (e.g., substituent variation at the 6-position) affect antimicrobial activity?
- Methodological Answer : Synthesize analogs with substituents like trifluoromethylthio () or oxadiazole groups (). Screen against Gram-positive/negative bacteria (MIC assays) and correlate activity with LogP and electronic parameters (Hammett constants). reports enhanced activity with electron-withdrawing groups at the 6-position .
Q. What methodologies are suitable for studying environmental degradation pathways of this compound?
- Methodological Answer : Conduct hydrolysis studies (pH 5–9, 25–50°C) with LC-MS/MS to identify breakdown products (e.g., desmethyl or sulfoxide derivatives). and provide frameworks for analyzing triazine-derived pesticides, suggesting pseudo-first-order kinetics for hydrolysis .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
